2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a carbazole moiety, a triazole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrazide Group: The hydrazide group is typically formed by reacting the corresponding acid chloride with hydrazine.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific conditions, often involving condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the carbazole and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted carbazole and triazole derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The carbazole moiety is known for its electronic properties, making this compound useful in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, given its multiple reactive sites.
Mechanism of Action
The mechanism of action of 2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is likely multifaceted:
Molecular Targets: The compound may interact with various enzymes and receptors, particularly those involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and DNA repair, given its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl methacrylate: This compound shares the carbazole moiety but differs in its functional groups and overall structure.
2,6-Bis(9H-carbazol-9-yl)pyridine: Another carbazole-based compound, used in materials science for its electronic properties.
Properties
Molecular Formula |
C29H28N6O2S |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-[[5-(2-carbazol-9-ylethyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H28N6O2S/c1-20(2)18-35-27(15-16-34-24-12-6-4-10-22(24)23-11-5-7-13-25(23)34)31-33-29(35)38-19-28(37)32-30-17-21-9-3-8-14-26(21)36/h3-14,17,36H,1,15-16,18-19H2,2H3,(H,32,37)/b30-17+ |
InChI Key |
RRROHEMPHICTPL-OCSSWDANSA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.